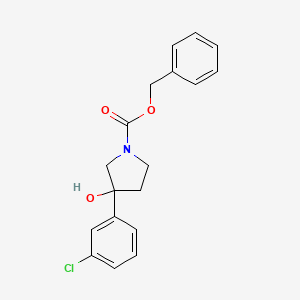

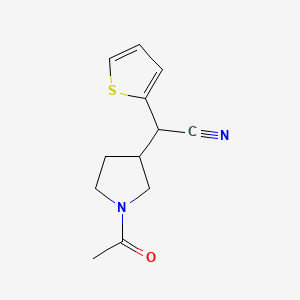

![molecular formula C7H2BrClN4 B3247802 8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 1823924-70-4](/img/structure/B3247802.png)

8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

説明

The compound “8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C7H2BrClN4. It has a molecular weight of 257.48 . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H2BrClN4/c8-5-1-4(2-10)6(9)13-3-11-12-7(5)13/h1,3H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . The storage temperature is 28 C .科学的研究の応用

Synthesis and Ring Rearrangement of Triazolopyridines :

- Triazolopyridines such as 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines have been synthesized through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. This synthesis has been crucial for exploring the chemistry of triazolopyridines, especially in understanding their stability and reactivity. The C-5 substituted analogues of these compounds demonstrate stability, allowing for isolation in pure form. These compounds are also capable of undergoing Dimroth rearrangement, which involves ring isomerization, expanding their potential in synthetic chemistry (Tang, Wang, Li, & Wang, 2014).

X-Ray Structure Analysis and Pharmaceutical Applications :

- Triazolopyridines like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine have been synthesized and characterized using X-ray diffraction, showcasing their structural features. These compounds, due to their biological activity, have significant pharmaceutical applications, highlighting the importance of structural analysis in understanding their properties (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Application in Synthesizing Antifungal Compounds :

- The synthesis of compounds like 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine from chloromethylbenzene and 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione has shown potential in developing antifungal agents. These compounds have exhibited inhibitory activities against various fungal strains, demonstrating the role of triazolopyridines in creating new antifungal treatments (Wang, Zhai, Sun, Yang, Han, Liu, Tan, & Weng, 2018).

Creation of Diversified Synthetic Intermediates :

- The presence of halogen functionalities on the pyrimidine nucleus in these triazolopyridine compounds makes them valuable as synthetic intermediates. This property allows for easy diversification through processes like palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution, showcasing their versatility in synthetic chemistry applications (Tang et al., 2014).

Safety and Hazards

The safety data sheet for the compound indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further spillage or leakage if it is safe to do so .

将来の方向性

While specific future directions for “8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile” were not found in the search results, there is ongoing research into the development of new medicines based on triazole compounds . These compounds are considered “privileged structures” in medicinal chemistry due to their potential as therapeutic agents or precursors .

特性

IUPAC Name |

8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClN4/c8-5-1-4(2-10)6(9)13-3-11-12-7(5)13/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFBUDOZFLAQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2C(=C1C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]-](/img/structure/B3247750.png)

![1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3247755.png)

![1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester](/img/structure/B3247768.png)

![1-Piperidinecarboxylic acid, 4-[cyano(4-fluorophenyl)methyl]-, phenylmethyl ester](/img/structure/B3247772.png)

![3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-](/img/structure/B3247778.png)

![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide](/img/structure/B3247783.png)

![6-Aza-spiro[3.4]octan-1-ol](/img/structure/B3247794.png)

![Imidazo[1,5-a]pyridin-5-ylmethanol](/img/structure/B3247805.png)

![2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]-](/img/structure/B3247833.png)